3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole
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Overview
Description
3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple pyrazole rings and a fluorophenyl group, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with 1,3-dimethylpyrazole in the presence of a suitable catalyst. This is followed by cyclization reactions to form the pyrazole rings. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly reported. scaling up the synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced pyrazole rings.
Scientific Research Applications
3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole: Lacks the fluorophenyl group, resulting in different chemical properties.
1-(4-fluorophenyl)-3,5-dimethylpyrazole: Contains fewer pyrazole rings, affecting its reactivity and applications.
Uniqueness
The unique combination of multiple pyrazole rings and a fluorophenyl group in 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole distinguishes it from other similar compounds. This structural arrangement contributes to its distinctive chemical behavior and broad range of applications.
Properties
Molecular Formula |
C19H19FN6 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C19H19FN6/c1-12-16(10-24(3)21-12)18-9-19(17-11-25(4)22-13(17)2)26(23-18)15-7-5-14(20)6-8-15/h5-11H,1-4H3 |
InChI Key |
LOZROIUKELZWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NN2C3=CC=C(C=C3)F)C4=CN(N=C4C)C)C |
Origin of Product |
United States |
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